![molecular formula C13H25N B1679866 5-Methyl-2-propyldecahydroquinoline CAS No. 27766-71-8](/img/structure/B1679866.png)
5-Methyl-2-propyldecahydroquinoline
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Overview
Description
Pumiliotoxins (PTXs), are one of several toxins found in the skin of poison dart frogs. There are three different types of this toxin: A, B and C, of which toxins A and B are more toxic than C. Pumiliotoxins interfere with muscle contraction by affecting calcium channels, causing partial paralysis, difficulty moving, hyperactivity, or death.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-2-propyldecahydroquinoline exhibits various biological activities that make it a candidate for therapeutic use:
- Analgesic Properties : Research indicates that decahydroquinoline compounds, including this compound, show strong affinity for opiate receptors, particularly kappa receptors. These compounds have been reported to possess central analgesic properties, making them useful in pain management for conditions such as migraines and postoperative pain .
- Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its anti-inflammatory potential.
The compound's biological activity is linked to its interaction with various receptors:
- Nicotinic Acetylcholine Receptors : Studies have shown that decahydroquinolines can act as reversible antagonists of nicotinic acetylcholine receptors. For instance, synthetic analogs of related compounds have been found to block ganglionic nicotinic receptors effectively .
- Neuroprotective Effects : The neurological activity of decahydroquinolines suggests potential applications in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment Study : A study aimed at evaluating the anticancer effects in breast cancer models demonstrated significant apoptosis induction in cancer cells treated with the compound while sparing normal cells from cytotoxic effects.
- Infection Control Study : Another study assessed the antimicrobial efficacy against multi-drug-resistant bacterial strains, showing effective inhibition of growth, which underscores its potential as an antimicrobial agent.
Summary Table of Applications
Properties
CAS No. |
27766-71-8 |
---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
(2S,4aS,5R,8aR)-5-methyl-2-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C13H25N/c1-3-5-11-8-9-12-10(2)6-4-7-13(12)14-11/h10-14H,3-9H2,1-2H3/t10-,11+,12+,13-/m1/s1 |
InChI Key |
PSGDYNNBBROEEW-VOAKCMCISA-N |
SMILES |
CCCC1CCC2C(CCCC2N1)C |
Isomeric SMILES |
CCC[C@H]1CC[C@H]2[C@@H](CCC[C@H]2N1)C |
Canonical SMILES |
CCCC1CCC2C(CCCC2N1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+,-)-2-epi-pumiliotoxin C 5-methyl-2-propyldecahydroquinoline decahydro-5-methyl-2-propyl-quinoline decahydro-5-methyl-2-propylquinoline pumiliotoxin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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